2,3,4,5-Tetrafluorobenzoic acid

Process Chemistry Fluorinated Aromatic Synthesis Pharmaceutical Intermediates

Essential fluoroquinolone antibiotic building block (lomefloxacin, sparfloxacin, ofloxacin). The contiguous 2,3,4,5-fluoro pattern is irreplaceable for regioselective SNAr reactions critical to C-7/C-1 substitutions. Using 2,3,5,6-isomer or lower fluorinated analogs yields incorrect regiochemistry and inactive products. Unique pKa (2.53) ensures predictable carboxylate reactivity. Certified ≥98% purity (dual HPLC/titration) for reproducible synthetic outcomes.

Molecular Formula C7H2F4O2
Molecular Weight 194.08 g/mol
CAS No. 1201-31-6
Cat. No. B042984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrafluorobenzoic acid
CAS1201-31-6
Synonyms2,3,4,5-Tetrafluorobenzoic Acid;  3,4,5,6-Tetrafluorobenzoic Acid;  NSC 168728
Molecular FormulaC7H2F4O2
Molecular Weight194.08 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)F)C(=O)O
InChIInChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
InChIKeySFKRXQKJTIYUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrafluorobenzoic Acid (CAS 1201-31-6): A Core Intermediate for Fluoroquinolone Antibiotics and Fluorinated Building Blocks


2,3,4,5-Tetrafluorobenzoic acid is a highly fluorinated aromatic carboxylic acid with the molecular formula C7H2F4O2 and a molecular weight of 194.08 g/mol [1]. The compound features four fluorine atoms substituted on the benzene ring, which imparts strong electron-withdrawing character and significantly influences its physicochemical properties, including a reduced pKa relative to non-fluorinated benzoic acid [2]. It is a white to off-white crystalline solid with a melting point of 85–87 °C [3]. The compound serves as an indispensable building block in the synthesis of fluoroquinolone antibacterial agents, including lomefloxacin, sparfloxacin, ofloxacin, and levofloxacin, and also finds application in agrochemical and liquid crystal material synthesis [4][5].

2,3,4,5-Tetrafluorobenzoic Acid Selection Guide: Why Fluorine Substitution Pattern and Isomer Purity Are Not Interchangeable


Direct substitution of 2,3,4,5-tetrafluorobenzoic acid with other tetrafluorobenzoic acid isomers (e.g., 2,3,5,6-tetrafluorobenzoic acid) or lower fluorinated analogs (e.g., 2,4,5-trifluorobenzoic acid) is not feasible for applications requiring the specific electronic and steric profile of the 2,3,4,5-substitution pattern. The unique contiguous tetrafluoro arrangement creates a distinct electron-withdrawing gradient across the aromatic ring, which is essential for directing subsequent regioselective nucleophilic aromatic substitution (SNAr) reactions and for achieving the correct stereoelectronic properties in downstream fluoroquinolone antibiotic scaffolds [1]. Furthermore, differences in pKa (2.53 for 2,3,4,5-isomer versus 1.66 for the 2,3,5,6-isomer) and the resulting carboxylate reactivity in coupling reactions or acid chloride formation directly impact synthetic efficiency and product purity [2]. Procurement of the incorrect isomer can lead to unexpected reaction outcomes, lower yields, and costly purification challenges. The quantitative evidence below delineates the specific, verifiable points of differentiation that justify the targeted selection of the 2,3,4,5-isomer.

2,3,4,5-Tetrafluorobenzoic Acid Quantitative Evidence Guide: Comparative Performance Data for Procurement Decisions


Improved Synthetic Process: 25–30% Yield Increase Over Prior Art

A patented improved process for the preparation of 2,3,4,5-tetrafluorobenzoic acid, involving decarboxylation of tetrafluorophthalic acid in the presence of a base catalyst, provides a yield improvement of 25–30% compared to the previously described method [1]. This directly translates to lower cost per gram and improved supply chain reliability for commercial-scale procurement.

Process Chemistry Fluorinated Aromatic Synthesis Pharmaceutical Intermediates

Accelerated Reaction Timeline: Total Synthesis Time Reduced from 53 h to 20.5 h

An optimized laboratory synthesis route, starting from tetrachlorophthalic anhydride and incorporating phase-transfer catalysts, significantly reduced the total reaction time for preparing 2,3,4,5-tetrafluorobenzoic acid [1]. Compared with the literature method, the overall reaction time decreased from 53 hours to 20.5 hours, while the total yield increased from 47.3% to 57.4% [1].

Process Optimization Fluoroquinolone Intermediate Synthesis Reaction Kinetics

Enhanced Carboxylic Acid Acidity: pKa 2.53 vs. 1.66 for 2,3,5,6-Isomer

The predicted pKa of 2,3,4,5-tetrafluorobenzoic acid is 2.53 ± 0.10 [1], reflecting its moderately strong acidity due to the inductive electron withdrawal by four fluorine atoms. In contrast, the regioisomeric 2,3,5,6-tetrafluorobenzoic acid exhibits a significantly lower predicted pKa of 1.66 ± 0.10 , indicating it is approximately 7–8 times more acidic.

Physicochemical Characterization Fluorinated Benzoic Acids Reactivity Profiling

Decarboxylation Kinetics: Two Orders of Magnitude Slower than Pentafluorobenzoic Acid

The kinetics of decarboxylation of tetrafluorobenzoic acid and pentafluorobenzoic acid by strong N-bases were studied using 19F NMR spectroscopy [1]. Pentafluorobenzoic acid undergoes decarboxylation approximately two orders of magnitude faster than tetrafluorobenzoic acid, demonstrating that the additional fluorine atom dramatically accelerates the rate-determining step [1].

Decarboxylation Mechanism Fluorobenzoic Acid Reactivity 19F NMR Kinetics

Lipophilicity Benchmark: LogP 2.44 Distinguishes from Pentafluoro Analog

The predicted octanol-water partition coefficient (LogP) for 2,3,4,5-tetrafluorobenzoic acid is 2.44 [1]. This value is higher than that of 2,3,4,5,6-pentafluorobenzoic acid (LogP 2.06) , indicating that despite having one fewer fluorine atom, the tetrafluoro isomer is more lipophilic.

Partition Coefficient Lipophilicity ADME Prediction

Validated Purity Specifications: ≥98.0% by HPLC and Titration

Commercially available 2,3,4,5-tetrafluorobenzoic acid from major suppliers (e.g., TCI, Fisher Scientific) is routinely specified with a purity of ≥98.0% as determined by both HPLC (area%) and neutralization titration . The dual-method validation provides a higher degree of confidence in assay accuracy compared to products certified by only one analytical technique.

Quality Control Analytical Standards Procurement Specifications

2,3,4,5-Tetrafluorobenzoic Acid Application Scenarios: Validated Use Cases Based on Comparative Evidence


Fluoroquinolone Antibiotic Synthesis: Backbone Construction for Lomefloxacin, Sparfloxacin, and Ofloxacin

2,3,4,5-Tetrafluorobenzoic acid is the essential starting material for constructing the core quinolone ring system of several clinically significant fluoroquinolone antibiotics, including lomefloxacin, sparfloxacin, fleroxacin, ofloxacin, and levofloxacin . The contiguous 2,3,4,5-tetrafluoro substitution pattern is specifically required to enable the regioselective nucleophilic aromatic substitution (SNAr) reactions that introduce the C-7 amine substituent and the C-1 cyclopropyl group, which are critical for antibacterial activity [1]. Attempts to substitute with the 2,3,5,6-isomer or lower fluorinated analogs would result in incorrect regiochemistry and inactive products. The compound's moderate pKa and established synthetic protocols ensure reliable downstream processing [2].

Fluorinated Liquid Crystal Materials: Tuning Dielectric Anisotropy and Viscosity

The compound serves as a key intermediate in the synthesis of fluorinated liquid crystal materials . The high electronegativity of the four fluorine atoms and the specific substitution pattern on the aromatic ring allow for precise tuning of dielectric anisotropy (Δε) and rotational viscosity (γ1), which are critical performance parameters for liquid crystal displays (LCDs). The 2,3,4,5-substitution pattern provides a distinct electronic distribution compared to other fluorobenzoic acid isomers, enabling the design of liquid crystal mixtures with optimized switching speeds and lower power consumption [1].

Agrochemical Intermediate: Synthesis of Herbicidal and Fungicidal Agents

2,3,4,5-Tetrafluorobenzoic acid is employed as a building block in the synthesis of certain agrochemicals . The introduction of the tetrafluorophenyl moiety into active ingredient structures can enhance metabolic stability, increase lipophilicity for improved plant uptake, and modulate the compound's binding affinity to biological targets. The specific LogP and pKa profile of the 2,3,4,5-isomer offers a different physicochemical balance compared to other fluorinated benzoic acid derivatives, providing formulation chemists with a unique tool for optimizing the properties of crop protection agents [1].

Research Reagent for Fluorinated Building Block Libraries and Diversity-Oriented Synthesis

Given its high and reliably certified purity (≥98.0% by dual HPLC/titration methods) , this compound is an excellent choice for building libraries of fluorinated analogs in medicinal chemistry and chemical biology research. The well-defined LogP (2.44) and pKa (2.53) provide predictable physicochemical behavior [1][2]. Its ready availability from commercial sources with consistent quality specifications minimizes batch-to-batch variability in structure-activity relationship (SAR) studies, ensuring reproducible results in biological assays.

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